A Comprehensive Technical Guide to 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine: Properties, Synthesis, and Applications in Drug Discovery
A Comprehensive Technical Guide to 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine: Properties, Synthesis, and Applications in Drug Discovery
This technical guide provides an in-depth exploration of the chemical properties, synthesis, and applications of 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine, a key building block in modern medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical insights and practical methodologies.
Introduction: The Significance of a Fluorinated Biphenyl Scaffold
4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine is a bifunctional organic compound featuring a biphenyl backbone substituted with a trifluoromethyl group and an amine group at the 4'- and 4-positions, respectively. The strategic placement of these functional groups imparts unique electronic and steric properties to the molecule, making it a valuable intermediate in the synthesis of complex organic molecules, particularly pharmaceuticals.
The trifluoromethyl group (-CF3), a bioisostere for a methyl group, is known to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] The biphenyl scaffold provides a rigid yet conformationally flexible core, allowing for precise spatial orientation of substituents to interact with biological targets. The primary amine group serves as a versatile handle for a wide range of chemical transformations, enabling the construction of diverse molecular architectures.
One of the most notable applications of this compound is its role as a pivotal intermediate in the synthesis of the immunomodulatory drugs leflunomide and its active metabolite, teriflunomide.[2][3] These drugs are used in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.[2]
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine is essential for its effective utilization in research and development.
Physicochemical Data
The key physicochemical properties of 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C13H10F3N | [4] |
| Molecular Weight | 237.22 g/mol | [4] |
| Appearance | White to off-white solid | [5] |
| Boiling Point | 300.5 ± 37.0 °C (Predicted) | [5] |
| Density | 1.245 ± 0.06 g/cm³ (Predicted) | [5] |
| pKa | 2.97 ± 0.10 (Predicted) | [5] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy [6]
-
¹H NMR (499.73 MHz, CDCl₃, δ): 7.66 (m, 4H), 7.44 (m, 2H), 6.99 (m, 2H).
-
¹³C{¹H} NMR (125.67 MHz, CDCl₃, δ): 146.9, 128.2, 127.4, 125.6 (q, ³JC-F = 4 Hz), 113.9.
-
¹⁹F NMR (470.17 MHz, CDCl₃, δ): -62.41 (s, CF₃).
Mass Spectrometry (MS) [6]
-
MS (EI, 70 eV): m/z (%) 237 (100) [M⁺].
Synthesis and Reactivity
The construction of the biphenyl core of 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine is most efficiently achieved through a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling.
Synthetic Pathway: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds between sp²-hybridized carbon atoms.[7][8] In the context of synthesizing 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine, this involves the reaction of an aryl halide (or triflate) with an arylboronic acid (or ester) in the presence of a palladium catalyst and a base. A logical and commonly employed retrosynthetic approach is depicted below.
Caption: Retrosynthetic analysis for 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
The following protocol is a representative example for the synthesis of 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine, adapted from established methodologies for similar Suzuki-Miyaura cross-coupling reactions.[7][8][9]
Materials:
-
4-Bromoaniline
-
4-(Trifluoromethyl)phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoaniline (1.0 mmol, 1.0 equiv.), 4-(trifluoromethyl)phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Solvent Addition: Add a degassed solvent mixture of toluene (10 mL), ethanol (4 mL), and water (4 mL).
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine as a solid.
Catalytic Cycle of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established mechanism involving three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Discovery and Development
The primary utility of 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine in drug discovery lies in its role as a precursor to more complex molecules with therapeutic potential.
Synthesis of Leflunomide and Teriflunomide
As previously mentioned, 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine is a key starting material for the industrial synthesis of leflunomide and teriflunomide. The synthesis of leflunomide involves the acylation of the amine group of 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine with 5-methylisoxazole-4-carbonyl chloride.[3] Teriflunomide, the active metabolite, can be synthesized from leflunomide via base-mediated ring opening of the isoxazole moiety.[3]
Caption: Synthetic relationship between the core compound and its pharmaceutical derivatives.
A Versatile Pharmacophore
Beyond its use in the synthesis of established drugs, the 4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine scaffold represents a valuable pharmacophore for the design of novel therapeutic agents. The biphenyl core can be further functionalized at various positions to optimize interactions with a wide range of biological targets. The trifluoromethyl group often contributes to improved pharmacokinetic properties, while the amine group provides a point for diversification and the introduction of various pharmacophoric elements.
Safety and Handling
As with any chemical substance, proper safety precautions should be observed when handling 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine. While a specific safety data sheet (SDS) for this compound is not widely available, information can be extrapolated from related compounds. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine is a compound of significant interest to the scientific community, particularly those involved in medicinal chemistry and drug development. Its unique combination of a fluorinated biphenyl scaffold and a reactive amine functionality makes it a versatile building block for the synthesis of a wide array of complex molecules. The robust and well-understood Suzuki-Miyaura coupling provides an efficient route to its synthesis, opening up avenues for the exploration of novel chemical space and the development of next-generation therapeutics.
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- World Journal of Pharmaceutical Sciences. A Facile Approach for the Synthesis of Highly Pure Immunomodulator Drugs-Leflunomide and Teriflunomide: A Robust Strategy to Control Impurities. 2015.
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